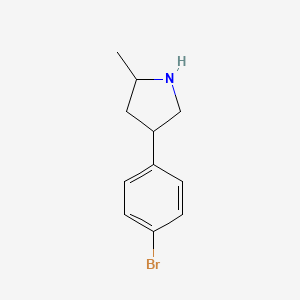
4-(4-Bromophenyl)-2-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound) and the functional groups present in it.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes identifying the reactants and products, the type of reaction (for example, addition, substitution, or redox reaction), and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.科学的研究の応用
Antimicrobial and Antifungal Activities
4-(4-Bromophenyl)-2-methylpyrrolidine has shown potential in the field of antimicrobial and antifungal activities. For instance, compounds related to 4-(4-Bromophenyl)-2-methylpyrrolidine, such as 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, have exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, making them potential candidates for fungicide development (Cvetković et al., 2019).
Anticonvulsant Activity
The compound has also been studied for its potential anticonvulsant properties. Related derivatives, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, demonstrated protective effects in maximal electroshock seizure tests in rats, suggesting their utility in managing convulsions (Unverferth et al., 1998).
Bromodomain Inhibitors
Compounds such as 1-methyl-4-phenylpyrrolidin-2-one, which are structurally related to 4-(4-Bromophenyl)-2-methylpyrrolidine, have been used in the development of bromodomain inhibitors. These inhibitors are essential in the study of epigenetic modulations and have potential therapeutic applications in cancer treatment (Hilton-Proctor et al., 2020).
Electrodialysis Applications
In the field of electrodialysis, derivatives like 1-methylpyrrolidine have been used to enhance the stability and performance of anion exchange membranes. These membranes are crucial in processes like water desalination and wastewater treatment (Jiang et al., 2018).
Neuroprotection
Derivatives of 4-(4-Bromophenyl)-2-methylpyrrolidine have shown potential in neuroprotection. Compounds like 2R,4R-APDC have been effective in attenuating neuronal degeneration, indicating their potential use in treating neurodegenerative diseases (Battaglia et al., 1998).
Corrosion Inhibition
In the industrial sector, derivatives of 1-methylpyrrolidin-1-ium bromide have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, demonstrating good inhibition efficiency and potential for industrial applications (Hegazy et al., 2016).
Catalytic Applications
Compounds related to 4-(4-Bromophenyl)-2-methylpyrrolidine, like 4-aminopyrrolidine-2-carboxylates, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. These catalysts are significant in organic synthesis and pharmaceutical manufacturing (Ruiz-Olalla et al., 2015).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
将来の方向性
Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods of synthesizing it.
特性
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-5,8,10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVEQAQWNRALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-methylpyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

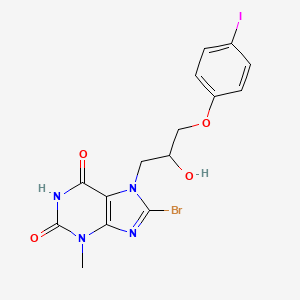
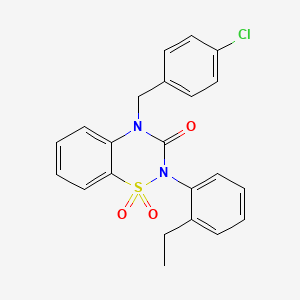
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2864303.png)
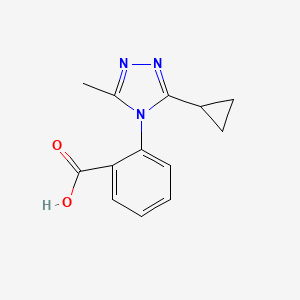
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2864305.png)
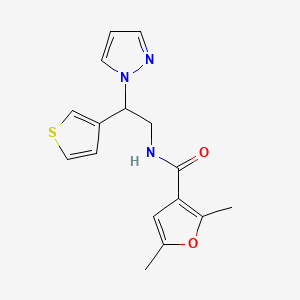
![3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2864307.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride](/img/structure/B2864310.png)
![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2864313.png)
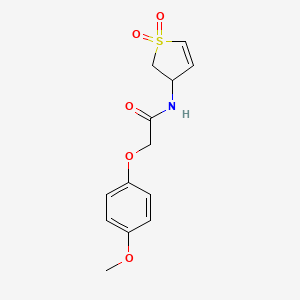
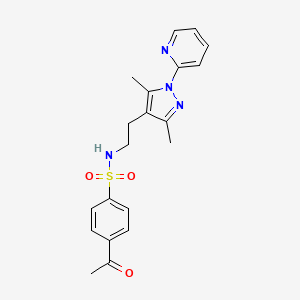
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2864319.png)
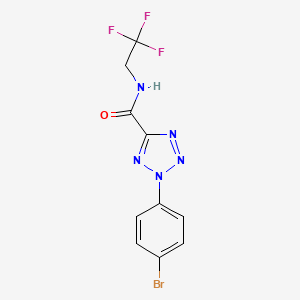
![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)